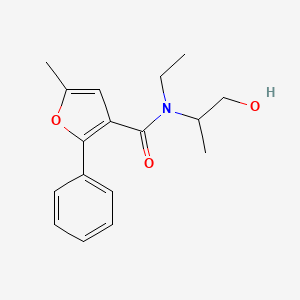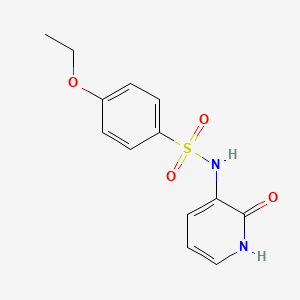![molecular formula C15H12BrN3O3S B5377197 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5377197.png)
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a multi-step process, and its mechanism of action is still under investigation.
Mécanisme D'action
The mechanism of action of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is still under investigation. Studies have shown that this compound inhibits the activity of certain enzymes, including tyrosinase and topoisomerase. It is believed that this compound binds to the active site of these enzymes, thereby inhibiting their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide have been studied extensively. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to inhibit the activity of certain enzymes, including tyrosinase and topoisomerase. It is believed that this compound may have potential applications in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide in lab experiments include its high purity and stability. This compound can be synthesized on a large scale, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are several future directions for research on 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer and other diseases. Another direction is to explore its potential use as a drug delivery system. Additionally, further studies are needed to evaluate its potential toxicity and to develop methods for its safe handling in lab experiments.
Conclusion:
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method has been optimized, and its mechanism of action is still under investigation. This compound has been shown to inhibit the growth of cancer cells and the activity of certain enzymes, making it a promising candidate for further research. However, its potential toxicity and the need for specialized equipment and expertise to handle it safely are important considerations in lab experiments. Future research directions include further investigation of its mechanism of action and potential applications, as well as evaluation of its toxicity and safe handling methods.
Méthodes De Synthèse
The synthesis of 4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves a multi-step process, which includes the reaction of 3-nitrobenzaldehyde with thiourea to form 3-nitrophenylthiourea. This compound is then reacted with 4-aminophenol to form the desired product. The final product is obtained by treating the compound with hydrobromic acid. The synthesis of this compound has been optimized and can be performed on a large scale.
Applications De Recherche Scientifique
4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In biochemistry, this compound has been used to study the mechanism of action of certain enzymes. In pharmacology, this compound has been evaluated for its potential use as a drug delivery system.
Propriétés
IUPAC Name |
4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S.BrH/c19-13-6-4-11(5-7-13)16-15-17-14(9-22-15)10-2-1-3-12(8-10)18(20)21;/h1-9,19H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSLQMYMGZVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5377115.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377120.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(4-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5377136.png)
![1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(1-naphthyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5377139.png)

![rel-(1S,3R)-3-amino-N-[2-(4-chlorophenoxy)ethyl]-N-ethylcyclopentanecarboxamide hydrochloride](/img/structure/B5377152.png)

![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5377196.png)
![2-[(2-chloro-4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5377199.png)
![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)
